molecular formula C8H9ClF3N5O2 B2412928 [(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine CAS No. 338394-22-2

[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine

Cat. No.: B2412928
CAS No.: 338394-22-2
M. Wt: 299.64
InChI Key: OZSDXPREAVOJON-PLNGDYQASA-N
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Description

[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Future Directions

Trifluoromethyl groups and triazole rings are both areas of active research in medicinal chemistry and agrochemistry, and new methods for their synthesis and reactions are continually being developed . This compound, with its combination of these groups, could potentially be of interest in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Final Assembly: The final step involves coupling the triazole ring with the nitroethenamine moiety under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of [(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cresols: Aromatic compounds with a hydroxyl group and a methyl group on the benzene ring.

    Triazole Derivatives: Compounds containing a triazole ring, often used in pharmaceuticals and agrochemicals.

Uniqueness

[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine is unique due to its combination of a triazole ring, nitro group, and trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N5O2/c1-15(2)5(9)4(17(18)19)6-13-14-7(16(6)3)8(10,11)12/h1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSDXPREAVOJON-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=C(N(C)C)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1C(F)(F)F)/C(=C(/N(C)C)\Cl)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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